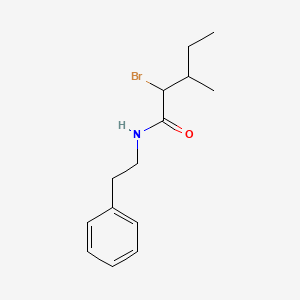
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is an organic compound with the molecular formula C13H18BrNO This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(2-phenylethyl)pentanamide. This can be achieved through the reaction of 3-methyl-N-(2-phenylethyl)pentanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-methyl-N-(2-phenylethyl)pentanamide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, usually in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-methyl-N-(2-phenylethyl)pentanamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 3-methyl-N-(2-phenylethyl)pentanamide.
Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used, but may include carboxylic acids, ketones, or aldehydes.
Applications De Recherche Scientifique
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-methyl-N-(2-phenylethyl)butanamide
- 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
- 2-Bromo-N-methyl-N-phenylacetamide
Uniqueness
2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
917887-55-9 |
|---|---|
Formule moléculaire |
C14H20BrNO |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
2-bromo-3-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-11(2)13(15)14(17)16-10-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17) |
Clé InChI |
RIEONHBXKBZVQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NCCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



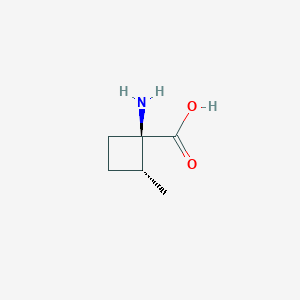
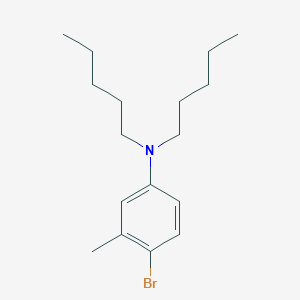
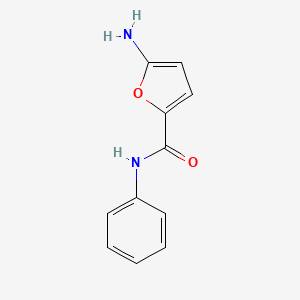
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
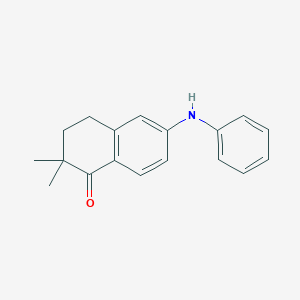
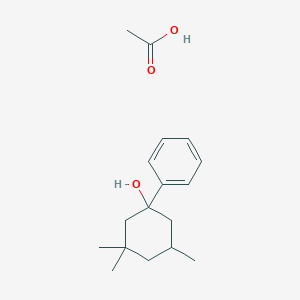
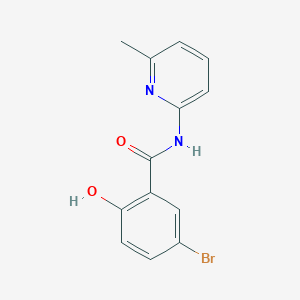
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)


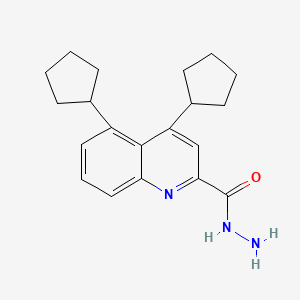
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
